molecular formula C22H28ClN3O3 B11072363 1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11072363
M. Wt: 417.9 g/mol
InChI Key: XKDABRKEFRPDCY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine-2,5-dione core with various substituents, including a chlorophenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the chlorophenyl group and the piperidine moiety through nucleophilic substitution and acylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, purification steps, and quality control measures are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain substituents with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H28ClN3O3/c1-15-5-9-25(10-6-15)21(28)16-7-11-24(12-8-16)19-14-20(27)26(22(19)29)18-4-2-3-17(23)13-18/h2-4,13,15-16,19H,5-12,14H2,1H3

InChI Key

XKDABRKEFRPDCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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